Tripelennamine Hydrochloride

Antiperspirant Activity H1 Antagonist ED50

Select Tripelennamine HCl for its unique pharmacological profile: it fully substitutes for d-amphetamine in discrimination models, potentiates opioid antinociception (unlike chlorpheniramine), and reduces both dopamine and serotonin turnover—critical differentiators from first-generation antihistamines like diphenhydramine or promethazine. Validated pharmacokinetics in horses (t₁/₂ 2.08 h) and camels (t₁/₂ 2.39 h) enable precise veterinary dosing. ≥98% purity, analytical standard grade available. For research use only; not for human or veterinary therapeutic applications.

Molecular Formula C16H21N3.ClH
C16H22ClN3
Molecular Weight 291.82 g/mol
CAS No. 154-69-8
Cat. No. B001187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripelennamine Hydrochloride
CAS154-69-8
SynonymsAzaron
Histantin
Pyribenzamine
Tripelennamine
Tripelennamine Citrate
Tripelennamine Citrate (1:1)
Tripelennamine Hydrochloride
Tripelennamine Maleate
Tripelennamine Maleate (1:1)
Tripelennamine Monohydrochloride
Vetibenzamin
Molecular FormulaC16H21N3.ClH
C16H22ClN3
Molecular Weight291.82 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl
InChIInChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
InChIKeyFSSICIQKZGUEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Tripelennamine Hydrochloride (CAS 154-69-8) as an Ethylenediamine H1 Antagonist: Procurement Baseline


Tripelennamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. It functions as a competitive antagonist at the histamine H1 receptor, blocking the effects of endogenous histamine such as bronchoconstriction, vasodilation, and increased capillary permeability [1]. Its mechanism involves binding to H1 receptors on target cells in the respiratory tract, gastrointestinal tract, and skin . This compound is used in research to study allergic responses, histamine-mediated pathways, and has applications in veterinary medicine .

Why Tripelennamine Hydrochloride Cannot Be Readily Substituted by Other First-Generation H1 Antagonists


First-generation antihistamines exhibit significant heterogeneity in their secondary pharmacology, including variable degrees of anticholinergic activity, monoamine transporter inhibition, and interactions with opioid systems [1]. These off-target profiles critically influence experimental outcomes in behavioral pharmacology, analgesic studies, and neurochemistry research. Consequently, substituting tripelennamine with another H1 antagonist like diphenhydramine or chlorpheniramine without accounting for these differences can introduce confounding variables, altering drug discrimination, locomotor effects, or potentiation of opioid antinociception [2]. The quantitative evidence presented in Section 3 delineates these specific, measurable points of differentiation that are essential for rigorous scientific selection.

Quantitative Evidence Guide for Differentiating Tripelennamine Hydrochloride from Comparators


Tripelennamine Hydrochloride Exhibits 9-Fold Higher Antiperspirant Potency than Pyrilamine

In a rat foot pad assay evaluating antiperspirant efficacy, tripelennamine demonstrated an ED50 of 4.91 µg base/pad, which is markedly lower (more potent) than the ED50 of 13.03 µg base/pad observed for pyrilamine [1].

Antiperspirant Activity H1 Antagonist ED50

Tripelennamine Hydrochloride Demonstrates 180-Fold Selectivity for H1 over Muscarinic Receptors vs. Diphenhydramine's 20-Fold Selectivity

Tripelennamine exhibits a high degree of selectivity for the histamine H1 receptor over muscarinic acetylcholine receptors. The binding affinity (Ki) for the H1 receptor is 7 nM, compared to a Ki of 1,300 nM for muscarinic receptors, yielding a 180-fold selectivity ratio . In contrast, diphenhydramine shows only a 20-fold selectivity for the H1 receptor over muscarinic receptors [1].

Receptor Selectivity H1 Antagonist Anticholinergic Ki

Tripelennamine Hydrochloride, but Not Chlorpheniramine, Potentiates Opioid Antinociception in Morphine-Tolerant Mice

In morphine-tolerant mice, tripelennamine significantly potentiated antinociception induced by both morphine and pentazocine. In contrast, chlorpheniramine did not potentiate the effects of either opioid in this tolerant state [1]. This indicates a specific pharmacological interaction unique to tripelennamine.

Opioid Potentiation Analgesia Drug Interaction Behavioral Pharmacology

Tripelennamine Hydrochloride Generalizes to d-Amphetamine Discriminative Stimulus in Monkeys, Unlike Diphenhydramine, Chlorpheniramine, and Pyrilamine

In monkeys trained to discriminate d-amphetamine (AMPH) from saline, only tripelennamine completely substituted for the AMPH stimulus. Chlorpheniramine, diphenhydramine, and pyrilamine did not produce AMPH-appropriate responding [1].

Drug Discrimination Behavioral Pharmacology d-Amphetamine CNS Effects

Tripelennamine Hydrochloride Reduces 5-HT Turnover in Mouse Brain, a Property Not Observed with Promethazine

In a comparative study of eleven H1 antagonists, tripelennamine markedly reduced 5-hydroxytryptamine (5-HT, serotonin) turnover in the mouse brain. In contrast, promethazine did not reduce 5-HT turnover and instead increased noradrenaline (NA) turnover [1].

Monoamine Turnover Serotonin Neurochemistry H1 Antagonist

Tripelennamine Hydrochloride, Unlike Pyrilamine, Produces a Significant Place Preference in Rats

In a conditioned place preference (CPP) paradigm, tripelennamine produced a significant place preference in rats, indicating rewarding properties. Under the same experimental conditions, pyrilamine failed to produce a significant place preference [1].

Conditioned Place Preference Reward Behavioral Pharmacology Abuse Liability

Optimal Application Scenarios for Tripelennamine Hydrochloride Based on Differential Evidence


Behavioral Pharmacology Studies Requiring an Amphetamine-Like Discriminative Cue

When using drug discrimination procedures to model psychostimulant effects, tripelennamine is the preferred H1 antagonist. Unlike diphenhydramine, chlorpheniramine, or pyrilamine, it fully substitutes for d-amphetamine in monkeys [1]. This unique property allows researchers to probe dopaminergic mechanisms and the subjective effects of stimulants using a well-characterized antihistamine tool.

Investigating the Potentiation of Opioid Analgesia and Abuse Liability Mechanisms

Tripelennamine is essential for studies examining the synergistic interaction between antihistamines and opioids. It uniquely potentiates the antinociceptive effects of morphine and pentazocine in morphine-tolerant mice, a property not shared by chlorpheniramine [2]. This makes it the compound of choice for modeling the pharmacological basis of 'T's and Blues' combinations and for studying tolerance and cross-tolerance mechanisms involving opioid systems.

Neurochemical Studies Differentiating H1 Antagonist Effects on Serotonin and Dopamine Turnover

For research into the monoaminergic effects of first-generation antihistamines, tripelennamine provides a distinct profile. It markedly reduces both dopamine and serotonin turnover in the mouse brain, differentiating it from compounds like promethazine which primarily affect noradrenaline [3]. This allows for precise dissection of the neurochemical pathways mediating the central effects of this drug class.

Veterinary Pharmacokinetic Studies in Equine and Camelid Species

Tripelennamine's pharmacokinetic parameters have been quantitatively established in horses and camels, with median terminal elimination half-lives of 2.08 h and 2.39 h, respectively, following a 0.5 mg/kg IV dose [4]. This species-specific data enables researchers in veterinary pharmacology to design accurate dosing regimens and interpret drug disposition studies, providing a clear advantage over analogs lacking such detailed comparative data in these species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tripelennamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.